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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Phenoxyphenylacetonitrile, a compound of interest in various chemical and pharmaceutical
research fields. The document presents a comprehensive summary of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed
experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS
analyses of 3-Phenoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.40-7.20 m 5H Ar-H (Phenoxy group)
Ar-H
7.15-6.95 m 4H (Phenylacetonitrile
group)
3.75 s 2H -CH2-CN

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[1]

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assignment
157.5 Ar-C (C-OAr)
156.9 Ar-C (C-OAr)
131.9 Ar-C

130.2 Ar-C

129.8 Ar-C

124.2 Ar-C

120.0 Ar-C

119.2 Ar-C

117.8 -CN

23.2 -CH2-

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3060 - 3040 Medium Aromatic C-H Stretch

2250 Strong C=N Stretch (Nitrile)

1580, 1480 Strong Aromatic C=C Bending

1240 Strong Aryl-O-Aryl Asymmetric Stretch
1160 Strong Aryl-O-Aryl Symmetric Stretch

Source: Gas-phase FTIR spectrum from the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry (MS)
m/z Relative Abundance (%) Assignment
209 100 [M]* (Molecular lon)
180 20 [M - HCNJ*
152 30 [M - CeHs]*
77 40 [CeHs]*
51 25 [CaH3]*

Source: GC-MS data from the NIST Mass Spectrometry Data Center, as referenced by
PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation: A sample of 3-Phenoxyphenylacetonitrile (5-10 mg) is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00

ppm).
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Instrumentation and Data Acquisition:

e IH NMR: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. A standard
single-pulse experiment is performed with a 90° pulse width. Data is acquired over a spectral
width of 0-10 ppm.

e 13C NMR: Spectra are recorded on the same spectrometer, typically at a frequency of 100
MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Data is acquired
over a spectral width of 0-200 ppm.

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are
referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of 3-Phenoxyphenylacetonitrile is
ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Alternatively, for a liquid sample or a solution, a thin film is cast between two salt plates (e.g.,
NaCl or KBr).

Instrumentation and Data Acquisition: An FTIR spectrometer is used to acquire the spectrum.
The sample is placed in the instrument's sample compartment, and a background spectrum of
the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then
recorded, typically over a range of 4000-400 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce
the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC-MS) for separation and purification. In the ion source, the separated
molecules are ionized, typically using electron ionization (EIl) at 70 eV.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like 3-Phenoxyphenylacetonitrile.

Sample Preparation

3-Phenoxyphenylacetonitrile

N

Dissolve in Prepare KBr pellet L
deuterated solvent or thin film Inject into GC
Spectroscopic Analysis
NMR Spectrometer
(iH & 1C) FTIR Spectrometer GC-MS System
Data Acquisition & Processing
FID Signal - Interferogram - lon Detection -
Fourier Transform Fourier Transform Mass Spectrum
Data Interpretation & Reporting
Chemical Shifts, Functional Group Molecular Weight,
Coupling, Integration Identification Fragmentation Pattern
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3-Phenoxyphenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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